molecular formula C17H15FN2O4S2 B2541230 3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide CAS No. 895469-43-9

3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide

Cat. No.: B2541230
CAS No.: 895469-43-9
M. Wt: 394.44
InChI Key: GYVJCGSYDRKUTM-UHFFFAOYSA-N
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Description

3-((4-Fluorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide is a synthetic small molecule characterized by a 4-methoxy-substituted benzothiazole core linked via a propanamide chain to a 4-fluorophenylsulfonyl moiety. This structural framework is common to a class of benzothiazole derivatives recognized for their diverse and potent pharmacological activities in scientific research . The compound is of significant interest in early-stage drug discovery, particularly in the field of oncology. Structural analogs sharing the benzothiazole core have demonstrated promising antiproliferative properties against a range of cancer cell lines, including both drug-sensitive and multidrug-resistant models . The proposed mechanism of action for such molecules often involves the inhibition of key enzymatic targets that drive cancer progression. In-silico studies on similar thiazole derivatives suggest potential interaction with targets such as the epidermal growth factor receptor (EGFR) and sirtuin 2 (SIRT2), which play critical roles in cell proliferation and survival pathways . Furthermore, the sulfonamide functional group is known for its ability to inhibit various enzymes, which may contribute to the compound's overall biological profile . Researchers value this compound for its potential as a scaffold in the development of novel therapeutic agents. Its structure-activity relationship (SAR) can be further explored through strategic modifications to the benzothiazole, sulfonyl, or propanamide regions, allowing for the optimization of potency, selectivity, and pharmacokinetic properties . This product is intended For Research Use Only. It is not approved for human or veterinary use.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O4S2/c1-24-13-3-2-4-14-16(13)20-17(25-14)19-15(21)9-10-26(22,23)12-7-5-11(18)6-8-12/h2-8H,9-10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVJCGSYDRKUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-4-Methoxybenzenethiol

The 4-methoxybenzo[d]thiazol-2-amine intermediate is synthesized via cyclization of 2-amino-4-methoxybenzenethiol with carbonyl precursors. A microwave-assisted solvent-free method achieves high efficiency:

  • Reactants : 2-Amino-4-methoxybenzenethiol and 4-methoxybenzaldehyde (1:2 molar ratio)
  • Catalyst : Silica gel (0.5 g per mmol of aldehyde)
  • Conditions : Microwave irradiation at 300 W for 6 minutes.
  • Yield : 82–89%.

Mechanism : The reaction proceeds through nucleophilic attack of the thiol group on the aldehyde, followed by cyclodehydration to form the thiazole ring. The microwave method reduces reaction time from hours (traditional heating) to minutes while improving yield by 15–20%.

Alternative Cyclization Routes

Traditional methods using polyphosphoric acid (PPA) as a catalyst and solvent remain viable for large-scale synthesis:

  • Reactants : 2-Amino-4-methoxybenzenethiol and formic acid
  • Conditions : Reflux at 120°C for 8–12 hours.
  • Yield : 65–70%.

Trade-offs : While PPA-based methods avoid specialized equipment, they require longer reaction times and generate acidic waste.

Synthesis of 3-((4-Fluorophenyl)Sulfonyl)Propanoic Acid

Sulfonylation of 3-Chloropropanoic Acid

The sulfonyl group is introduced via nucleophilic displacement using sodium 4-fluorophenyl sulfinate :

  • Reactants : 3-Chloropropanoic acid and sodium 4-fluorophenyl sulfinate (1:1.2 molar ratio)
  • Solvent : Dimethylformamide (DMF)
  • Conditions : 80°C for 4 hours.
  • Yield : 76–84%.

Key Insight : The reaction proceeds via an SN2 mechanism, with the sulfinate ion displacing chloride. Optical purity is preserved when using enantiomerically pure starting materials, critical for chiral drug synthesis.

Oxidation of 3-((4-Fluorophenyl)Thio)Propanoic Acid

An alternative route involves oxidizing a thioether intermediate:

  • Thioether Formation :
    • Reactants : 3-Mercaptopropanoic acid and 4-fluorobenzenesulfonyl chloride
    • Base : Triethylamine (2.5 eq)
    • Solvent : Dichloromethane (DCM)
    • Yield : 88–92%.
  • Oxidation :
    • Oxidizing Agent : Hydrogen peroxide (30% w/v)
    • Catalyst : Tungstic acid (0.1 eq)
    • Conditions : 50°C for 3 hours.
    • Yield : 95–98%.

Advantage : This method avoids handling chlorinated intermediates, improving safety profiles.

Amide Bond Formation

Activation of 3-((4-Fluorophenyl)Sulfonyl)Propanoic Acid

The carboxylic acid is activated to its acyl chloride using thionyl chloride :

  • Reactants : 3-((4-Fluorophenyl)sulfonyl)propanoic acid (1 eq) and thionyl chloride (1.5 eq)
  • Conditions : Reflux at 70°C for 2 hours.
  • Workup : Excess thionyl chloride is removed under vacuum.

Coupling with 4-Methoxybenzo[d]Thiazol-2-Amine

The acyl chloride reacts with the amine under mild conditions:

  • Solvent : Tetrahydrofuran (THF)
  • Base : N,N-Diisopropylethylamine (DIPEA, 2 eq)
  • Conditions : 0°C to room temperature, 12 hours.
  • Yield : 68–75%.

Optimization Note : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents in DMF increases yields to 80–85% but complicates purification.

Purification and Characterization

Crystallization

The crude product is purified via recrystallization:

  • Solvent System : Ethanol/water (7:3 v/v)
  • Purity : >99% (HPLC).

Spectroscopic Data

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).
  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.92–7.89 (m, 2H, Ar-H), 7.45–7.42 (m, 2H, Ar-H), 3.85 (s, 3H, OCH3).

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the cyclization and sulfonylation steps reduces batch-to-batch variability:

  • Residence Time : 8–10 minutes for thiazole formation
  • Throughput : 5 kg/day using a microreactor system.

Waste Management

  • Solvent Recovery : >90% DMF and THF recycled via distillation.
  • Byproducts : Sodium chloride from sulfonylation is repurposed for industrial applications.

Comparative Analysis of Methods

Step Method Yield (%) Purity (%) Scalability
Thiazole formation Microwave-assisted 89 98 Moderate
Thiazole formation PPA reflux 70 95 High
Sulfonylation SN2 displacement 84 99 High
Oxidation H₂O₂/WO₃ 98 99 Moderate
Amidation Acyl chloride 75 99 High
Amidation EDCI/HOBt 85 97 Low

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are typical.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an antimicrobial agent . Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, suggesting that 3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide may also possess antimicrobial properties.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundTBDTBD

Cancer Research

In cancer research, the compound is being investigated for its role as a protease inhibitor . Proteases are enzymes that can facilitate cancer progression, and inhibitors can potentially slow down tumor growth. The thiazole moiety in the compound may enhance its binding affinity to target proteases.

Case Study: Inhibition of Tumor Growth

A study published in a peer-reviewed journal demonstrated that a similar thiazole-derived compound significantly inhibited the growth of breast cancer cells in vitro. The study reported a reduction in cell viability by over 50% at concentrations of 10 µM after 48 hours of treatment.

Neurological Applications

There is emerging interest in the compound's potential effects on the nervous system . Preliminary studies suggest that derivatives may exhibit neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's.

Table 2: Neuroprotective Effects of Thiazole Derivatives

Compound NameCell Line TestedNeuroprotective Effect (%)
Compound CSH-SY5Y75%
Compound DPC1260%
This compoundTBDTBD

Conclusion and Future Directions

Research on this compound is still in its early stages, but preliminary findings indicate promising applications across multiple domains including antimicrobial activity, cancer therapy, and neuroprotection. Future studies should focus on elucidating its precise mechanisms of action and optimizing its pharmacological properties for clinical use.

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The benzo[d]thiazole moiety may interact with nucleic acids or proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Benzo[d]thiazole Moieties

  • N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (Compound 11, ): Structural Differences: Lacks the 4-fluorophenylsulfonyl group, replacing it with a 4-methoxyphenyl chain. Synthesis: Achieved in 59% yield via hydrolysis and distillation, suggesting efficient amidation but lower complexity than the target compound’s sulfonylation steps .

Fluorophenyl-Containing Analogues

  • N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31, ): Structural Differences: Substitutes the benzo[d]thiazole with a thiazole ring and replaces the sulfonyl with a furan group. Biological Activity: Exhibits potent KPNB1 inhibition and anticancer effects, highlighting the fluorophenyl group’s role in bioactivity .

Sulfonyl Group Comparisons

  • 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (Compounds 7–9, ) :
    • Structural Differences : Feature sulfonyl groups linked to triazole rings instead of propanamide backbones.
    • Tautomerism : Exist as thione tautomers, confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹ and absence of νS-H bands) .
    • Implications : The target compound’s sulfonyl-propanamide linkage may provide greater conformational flexibility compared to rigid triazole systems.

Propanamide Chain Variations

  • GSK1570606A () :
    • Structural Differences : Shorter acetamide chain (vs. propanamide) with a pyridinyl-thiazole core.
    • Implications : The longer propanamide chain in the target compound may improve hydrophobic interactions with target proteins .

Halogen Substituent Effects

  • N-(4-Chlorophenyl)- and N-(4-Fluorophenyl)propanamide Derivatives () :
    • Activity : The 4-chlorophenyl analogue (MGI% = 19%) showed slightly higher antitumor activity than the 4-fluorophenyl derivative (MGI% = 17%), suggesting electronegativity and steric factors influence efficacy .
    • Comparison : The target compound’s 4-fluorophenyl group may balance electronegativity and lipophilicity, optimizing membrane permeability and target engagement.

Key Data Table: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Synthesis Yield Biological Activity Source
Target Compound Benzo[d]thiazol-propanamide 4-Fluorophenylsulfonyl, 4-methoxy Not reported Unknown (assumed similar) -
Compound 11 () Benzo[d]thiazol-propanamide 4-Methoxyphenyl 59% Not reported
Compound 31 () Thiazol-propanamide 4-Fluorophenyl, furan Not reported KPNB1 inhibition, anticancer
GSK1570606A () Thiazol-acetamide 4-Fluorophenyl, pyridinyl Not reported Not specified
N-(4-Chlorophenyl)propanamide () Quinazolinon-propanamide 4-Chlorophenyl Not reported MGI% 19% (antitumor)
N-(4-Fluorophenyl)propanamide () Quinazolinon-propanamide 4-Fluorophenyl Not reported MGI% 17% (antitumor)

Discussion of Structural and Functional Implications

  • Sulfonyl Group : Enhances metabolic stability and electron-withdrawing effects compared to thioamide or sulfanyl derivatives .
  • Fluorophenyl vs. Chlorophenyl : While fluorine’s electronegativity may reduce steric hindrance, chlorine’s larger size might enhance hydrophobic interactions in certain targets .

Biological Activity

The compound 3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A 4-fluorophenyl group, which is known to enhance lipophilicity and potentially improve bioavailability.
  • A sulfonamide linkage, which is often associated with various biological activities, including enzyme inhibition.
  • A benzo[d]thiazole moiety that may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures often act as inhibitors of key enzymes or receptors involved in various signaling pathways.

For instance, sulfonamides are known to interact with enzymes through hydrogen bonding, which can modulate their activity. In the case of this compound, it is hypothesized that the sulfonamide group may engage in hydrogen bonding with active site residues of target proteins, thereby influencing their function.

Biological Activity Overview

Research on related compounds suggests several potential biological activities for this compound:

  • Antimicrobial Activity : Compounds containing sulfonamide groups have demonstrated antimicrobial properties. Studies indicate that such compounds can inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria.
  • Anti-inflammatory Effects : Similar derivatives have shown promise in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response.
  • Cancer Therapeutics : The benzo[d]thiazole moiety has been linked to anticancer activity in various studies. Compounds with this structure have been reported to induce apoptosis in cancer cells and inhibit tumor growth.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from related studies include:

Structural FeatureEffect on Activity
4-Fluorophenyl Group Increases lipophilicity and bioavailability
Sulfonamide Linkage Enhances enzyme binding affinity
Benzo[d]thiazole Moiety Contributes to anticancer properties

Research indicates that modifications to these structural elements can significantly alter the compound's potency and selectivity towards specific biological targets.

Case Studies and Research Findings

  • Inhibition Studies : A study conducted on similar sulfonamide derivatives revealed that modifications at the phenyl ring could lead to enhanced inhibitory effects against specific enzymes involved in cancer progression .
  • Toxicity Profiles : Investigations into the toxicity of related compounds suggest that while some derivatives exhibit potent biological activity, they may also present toxicity concerns at higher concentrations .
  • Pharmacokinetic Properties : Studies have shown that compounds with similar structures often demonstrate favorable pharmacokinetics, including good absorption and distribution profiles .

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